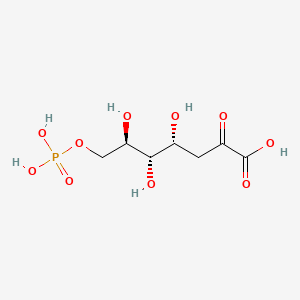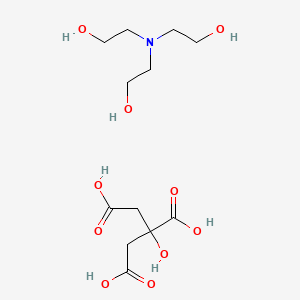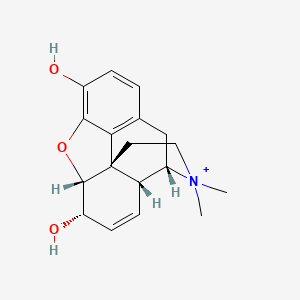
N-Methylmorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylmorphine is a derivative of morphine, an opioid alkaloid found in the opium poppy. It is a semi-synthetic compound that has been modified to include a methyl group attached to the nitrogen atom in the morphine molecule. This modification alters its pharmacological properties, making it distinct from its parent compound, morphine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylmorphine can be synthesized through the methylation of morphine. One common method involves the reaction of morphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully monitored to maintain the appropriate reaction conditions and to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylmorphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorphinone.
Reduction: It can be reduced to form N-methylmorphinol.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-Methylmorphinone
Reduction: N-Methylmorphinol
Substitution: Various N-substituted morphine derivatives
Applications De Recherche Scientifique
N-Methylmorphine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other morphine derivatives and analogs.
Biology: It serves as a tool to study opioid receptors and their interactions with ligands.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
N-Methylmorphine exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates a cascade of intracellular signaling pathways that result in analgesia. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.
Comparaison Avec Des Composés Similaires
N-Methylmorphine is similar to other morphine derivatives such as codeine and oxycodone. it is unique in its specific methylation at the nitrogen atom, which alters its pharmacokinetics and pharmacodynamics. Compared to morphine, this compound has a different potency and duration of action. Similar compounds include:
Codeine: Another methylated morphine derivative, but with a methyl group attached to the oxygen atom.
Oxycodone: A semi-synthetic opioid with a similar structure but different functional groups.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
14168-11-7 |
|---|---|
Formule moléculaire |
C18H22NO3+ |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1 |
Clé InChI |
UJSDOZFJXZOOGN-XSSYPUMDSA-O |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C |
SMILES canonique |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |
Synonymes |
Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



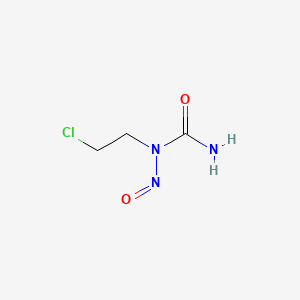

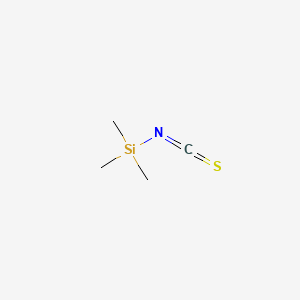
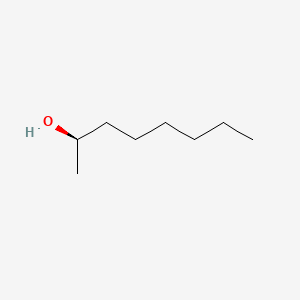
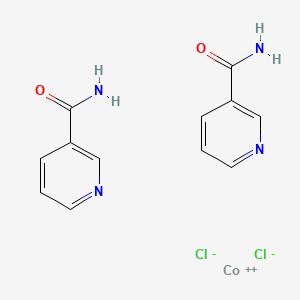
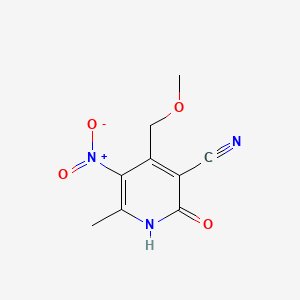
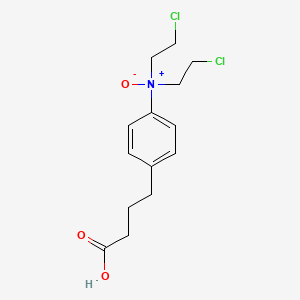


![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
